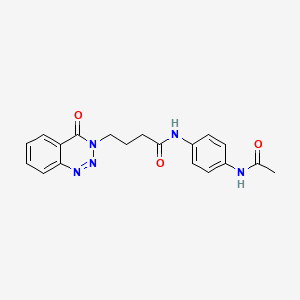![molecular formula C17H17ClN2O2S B6424229 3-chloro-4-({1-[2-(methylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)pyridine CAS No. 2034527-61-0](/img/structure/B6424229.png)
3-chloro-4-({1-[2-(methylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-chloro-4-({1-[2-(methylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)pyridine” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. Pyrrolidine derivatives can exhibit a wide range of properties .Scientific Research Applications
Herbicide
Tembotrione is a post-emergence herbicide used for the control of a wide range of broad-leaved and grassy weeds in corn and other crops . It’s likely that “3-chloro-4-({1-[2-(methylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)pyridine” could have similar applications due to its structural similarity.
Agrochemical
As an agrochemical, Tembotrione is used in agriculture or horticulture . The “3-chloro-4-({1-[2-(methylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)pyridine” could potentially be used in similar ways.
Carotenoid Biosynthesis Inhibitor
Tembotrione acts as a carotenoid biosynthesis inhibitor . This means it can prevent the synthesis of carotenoids, which are pigments that give plants their color. This can be useful in controlling the growth of unwanted plants.
4-Hydroxyphenylpyruvate Dioxygenase Inhibitor
Tembotrione is also known to inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase . This enzyme is involved in the synthesis of tocopherols and plastoquinones, which are important for plant growth and development. Inhibiting this enzyme can help control the growth of weeds.
Mechanism of Action
Future Directions
properties
IUPAC Name |
[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-(2-methylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S/c1-23-16-5-3-2-4-13(16)17(21)20-9-7-12(11-20)22-15-6-8-19-10-14(15)18/h2-6,8,10,12H,7,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUQMINACSANMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)N2CCC(C2)OC3=C(C=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-({1-[2-(methylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]furan-2-carboxamide](/img/structure/B6424157.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]benzamide](/img/structure/B6424162.png)
![5-methyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-4-carboxamide](/img/structure/B6424177.png)
![benzyl N-[2-oxo-2-(3-phenylazepan-1-yl)ethyl]carbamate](/img/structure/B6424187.png)
![3-(4-ethoxyphenyl)-N-(2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6424195.png)
![1-[(4-fluorophenyl)methyl]-3-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)urea](/img/structure/B6424199.png)
![1-{1-[3-(2-chloro-6-fluorophenyl)propanoyl]azetidin-3-yl}piperidine-4-carboxamide](/img/structure/B6424200.png)

![4-methyl-2-(1H-pyrrol-1-yl)-5-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)-1,3-thiazole](/img/structure/B6424209.png)
![1-(3-chloro-2-methylbenzenesulfonyl)-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine](/img/structure/B6424210.png)

![1-{3-[(3-chloropyridin-4-yl)oxy]pyrrolidin-1-yl}-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one](/img/structure/B6424223.png)
![3-chloro-4-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine](/img/structure/B6424237.png)
![3-chloro-4-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-3-yl]oxy}pyridine](/img/structure/B6424246.png)